![molecular formula C20H30N3O9PS2 B14667489 diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid CAS No. 37357-65-6](/img/structure/B14667489.png)
diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anabasine sulfate mixed with thiophos (1:1) is a compound that combines anabasine sulfate, a naturally occurring pyridine alkaloid, with thiophos, a phosphorothioic acid derivative Anabasine is structurally similar to nicotine and is found in plants such as Nicotiana glauca and Anabasis aphylla Thiophos, on the other hand, is a synthetic organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anabasine sulfate involves the extraction of anabasine from plant sources, followed by its conversion to the sulfate form. This can be achieved through acid-base reactions where anabasine is treated with sulfuric acid to form anabasine sulfate. Thiophos is synthesized through the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as a nitrophenol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of anabasine sulfate mixed with thiophos typically involves large-scale extraction and purification processes. Anabasine is extracted from plant materials using solvents, followed by its conversion to the sulfate form. Thiophos is produced through chemical synthesis in industrial reactors, ensuring high purity and yield. The two compounds are then mixed in a 1:1 ratio under controlled conditions to form the final product.
化学反応の分析
Types of Reactions
Anabasine sulfate mixed with thiophos undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Thiophos can undergo reduction reactions, leading to the formation of phosphorothioate derivatives.
Substitution: Both anabasine and thiophos can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of anabasine and thiophos.
Reduction: Reduced phosphorothioate compounds.
Substitution: Substituted anabasine and thiophos derivatives.
科学的研究の応用
Anabasine sulfate mixed with thiophos has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid and organophosphorus chemistry.
Biology: Investigated for its potential as an insecticide due to its neurotoxic effects on pests.
Medicine: Studied for its potential therapeutic applications, including its role as a biomarker for tobacco use and its effects on acetylcholinesterase activity.
Industry: Utilized in the development of novel pesticides and as a component in chemical research.
作用機序
The mechanism of action of anabasine sulfate mixed with thiophos involves multiple pathways:
Anabasine: Acts as a nicotinic acetylcholine receptor agonist, leading to the depolarization of nerve cells and subsequent neurotoxic effects.
Thiophos: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and prolonged nerve stimulation.
類似化合物との比較
Similar Compounds
Nicotine: Structurally similar to anabasine, with similar neurotoxic effects.
Nornicotine: Another alkaloid found in tobacco, with similar biological activity.
Lobeline: An alkaloid with similar pharmacological properties.
Uniqueness
Anabasine sulfate mixed with thiophos is unique due to its combined effects of nicotinic receptor agonism and acetylcholinesterase inhibition. This dual action makes it a potent compound for research in neuropharmacology and pest control.
特性
CAS番号 |
37357-65-6 |
|---|---|
分子式 |
C20H30N3O9PS2 |
分子量 |
551.6 g/mol |
IUPAC名 |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.C10H14NO5PS.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;5-8H,3-4H2,1-2H3;(H2,1,2,3,4)/t10-;;/m0../s1 |
InChIキー |
PZZDPGFHAIANQL-XRIOVQLTSA-N |
異性体SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
正規SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


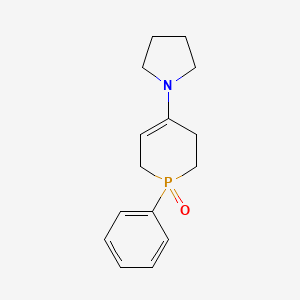

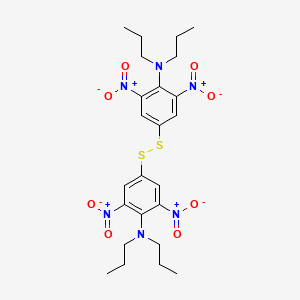
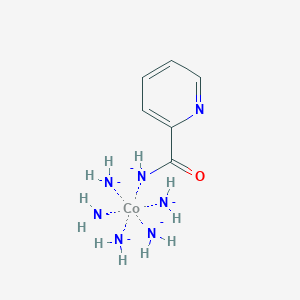
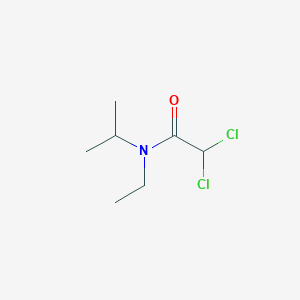

![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
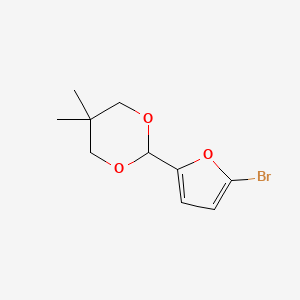
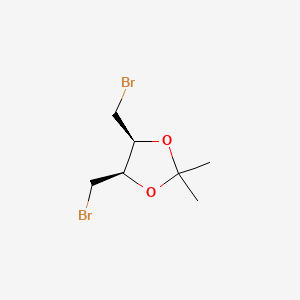
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)


